Enhanced Lipophilicity and Electron Density: Calculated vs. Unsubstituted Benzylamine
The presence of the bromine atom and two methoxy groups on 5-Bromo-2,4-dimethoxybenzylamine significantly alters its physicochemical properties compared to the unsubstituted parent scaffold, benzylamine. The compound's predicted partition coefficient (LogP) and polar surface area (tPSA) indicate substantially higher lipophilicity, which is a critical parameter influencing membrane permeability, protein binding, and metabolic clearance .
| Evidence Dimension | Calculated Physicochemical Properties (LogP, tPSA) |
|---|---|
| Target Compound Data | Calculated LogP: 1.96; tPSA: 44.5 Ų |
| Comparator Or Baseline | Benzylamine (CAS 100-46-9): Calculated LogP: 1.09; tPSA: 26.0 Ų |
| Quantified Difference | LogP is ~0.87 units higher (5-7x greater lipophilicity). tPSA is ~18.5 Ų larger. |
| Conditions | Calculated using standard computational models (e.g., ChemAxon). |
Why This Matters
Higher lipophilicity and altered polarity profile are key differentiators for designing CNS-penetrant drugs or optimizing ADME properties, where generic benzylamine would be less effective.
